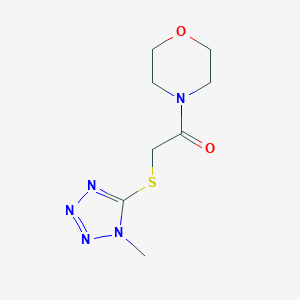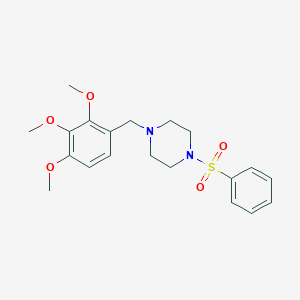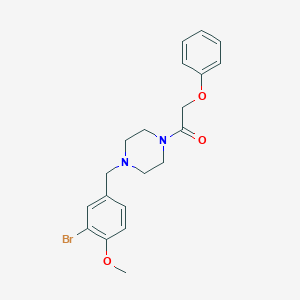
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone, commonly known as MTE, is a chemical compound with potential applications in scientific research. MTE is a tetrazole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of MTE is not fully understood, but studies have suggested that it may act as an inhibitor of various enzymes and proteins involved in disease processes. For example, MTE has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, MTE has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MTE has been shown to have various biochemical and physiological effects. In animal studies, MTE has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, MTE has been found to have antioxidant properties and can protect against oxidative stress. In cancer cell studies, MTE has been found to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
MTE has several advantages as a potential therapeutic agent, including its ability to inhibit disease-related enzymes and proteins, its anti-inflammatory and antioxidant properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in laboratory experiments. For example, MTE has low solubility in water, which can make it difficult to administer in vivo. Additionally, MTE has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on MTE. One area of interest is the development of more efficient synthesis methods for MTE and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of MTE and its potential as a therapeutic agent for various diseases. Finally, clinical trials are needed to establish the safety and efficacy of MTE in humans.
Méthodes De Synthèse
MTE can be synthesized through various methods, including the reaction of 2-bromo-1-(methylthio)ethanone with sodium azide and triethylamine, followed by reaction with morpholine and copper sulfate. Another method involves the reaction of 2-chloro-1-(methylthio)ethanone with sodium azide and morpholine in the presence of copper sulfate. Both methods yield MTE as a white crystalline solid with a melting point of 92-94°C.
Applications De Recherche Scientifique
MTE has potential applications in scientific research, particularly in the field of medicinal chemistry. MTE has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, MTE has been investigated as a potential drug target for the treatment of bacterial infections.
Propriétés
Nom du produit |
2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone |
|---|---|
Formule moléculaire |
C8H13N5O2S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
2-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H13N5O2S/c1-12-8(9-10-11-12)16-6-7(14)13-2-4-15-5-3-13/h2-6H2,1H3 |
Clé InChI |
LHZSADFSLJIGJD-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC(=O)N2CCOCC2 |
SMILES canonique |
CN1C(=NN=N1)SCC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)

![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)